![molecular formula C27H26ClN3O4 B2435499 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 894550-55-1](/img/structure/B2435499.png)
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Efficacy in Treating Viral Infections
A study by Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing a substantial decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Structural Aspects and Properties
Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. These compounds exhibited interesting gelation properties and fluorescence emissions, suggesting potential applications in material science and bioimaging (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized a variety of novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Their study identified compounds with potent analgesic and anti-inflammatory activities, offering insights into potential new treatments for inflammatory conditions (Alagarsamy et al., 2015).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. Their research highlighted the potential of these compounds in developing new antifungal treatments (Bardiot et al., 2015).
Antibacterial Activity
Le, Pham, & Nguyen (2018) synthesized and evaluated the antibacterial activity of new 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives. These compounds showed promising growth inhibitory effects against Bacillus subtilis and Aspergillus niger, pointing towards their use in combating bacterial infections (Le, Pham, & Nguyen, 2018).
Anticancer and Antioxidant Properties
Sayed et al. (2021) explored the anticancer activity and antioxidant properties of new tetrahydroisoquinolines bearing a nitrophenyl group. Their findings suggest these compounds could be potential candidates for cancer therapy and antioxidant applications (Sayed et al., 2021).
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-9-10-20(28)13-22(17)30-26(32)16-31-23-14-25(35-3)24(34-2)12-18(23)11-19(27(31)33)15-29-21-7-5-4-6-8-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDQADSZCUNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)

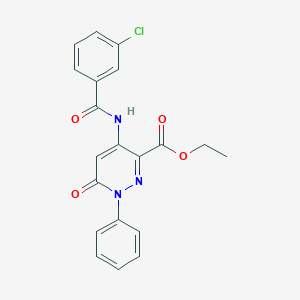
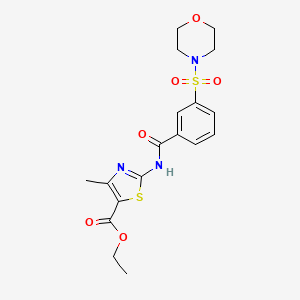

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)

![2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2435426.png)
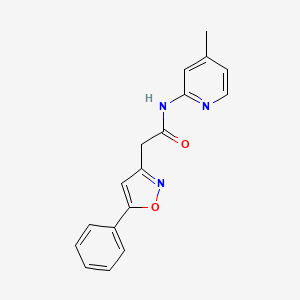
![N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2435429.png)
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)
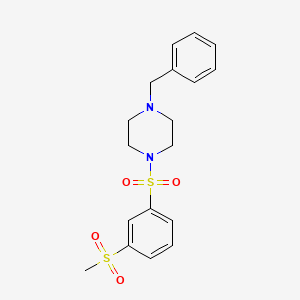
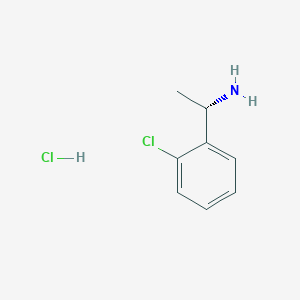
![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)